molecular formula C18H20O2 B14632738 4-Butylphenyl 4-methylbenzoate CAS No. 52709-88-3

4-Butylphenyl 4-methylbenzoate

Cat. No.: B14632738
CAS No.: 52709-88-3
M. Wt: 268.3 g/mol
InChI Key: GSRYYYQXHBANQW-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-methylbenzoate is a phenyl benzoate ester derivative of interest in advanced materials research. This high-purity compound serves as a valuable building block in the design and synthesis of organic electronic materials. Its molecular structure is characteristic of nematic liquid crystals, making it a candidate for investigation in the development of new display technologies and optoelectronic devices . Researchers also utilize phenyl benzoate matrices like this compound in photophysical studies. For instance, they can be employed as a host material to achieve bright room-temperature phosphorescence in doped molecular systems, enabling research into next-generation optical sensors and organic light-emitting materials . Furthermore, this ester has documented use as a standard or surrogate in analytical chemistry for the development and validation of chromatographic methods, particularly in the analysis of complex mixtures . As a stable, white to off-white crystalline solid, it offers practical handling for laboratory use. This compound is intended for research purposes only in controlled laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52709-88-3

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-butylphenyl) 4-methylbenzoate

InChI

InChI=1S/C18H20O2/c1-3-4-5-15-8-12-17(13-9-15)20-18(19)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3

InChI Key

GSRYYYQXHBANQW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Benzoate (B1203000) Esters

The formation of the ester linkage in 4-Butylphenyl 4-methylbenzoate is fundamentally a reaction between a carboxylic acid (4-methylbenzoic acid) and an alcohol (4-butylphenol). The efficiency and mildness of this transformation are critical, leading to the development of several distinct synthetic approaches.

Condensation reactions, where two molecules join with the elimination of a small molecule like water, are the cornerstone of ester synthesis. unizin.org

Fischer-Speier Esterification : This classical method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong Brønsted acid like sulfuric acid or a Lewis acid. mdpi.comwikipedia.orgsynarchive.com The reaction is an equilibrium process, and to favor the formation of the ester, water is often removed as it is formed, for instance, by azeotropic distillation. wikipedia.orgscienceinfo.com The direct reaction of 4-methylbenzoic acid with 4-butylphenol (B154549) under these conditions would yield this compound. However, the Fischer-Speier method is generally more suitable for primary and secondary alcohols, and the esterification of phenols can be less efficient. wikipedia.orgscienceinfo.com

Steglich Esterification : To overcome the limitations of harsh acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method uses a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgfiveable.mesynarchive.com This approach is particularly effective for sterically hindered substrates and acid-sensitive molecules. organic-chemistry.orgyoutube.com The reaction proceeds under gentle conditions and is a convenient method for preparing esters that might be difficult to synthesize via the Fischer-Speier route. organic-chemistry.org

Mitsunobu Reaction : This reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions. nih.govorganic-chemistry.org It employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The reaction is known for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org It has been successfully used for the esterification of benzoic acids with phenols, yielding the corresponding phenyl esters in good to excellent yields. researchgate.net

Table 1: Comparison of Condensation-Based Esterification Methods
MethodKey ReagentsTypical ConditionsAdvantagesLimitations
Fischer-Speier EsterificationCarboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄)Reflux, often with water removal wikipedia.orgInexpensive reagents, suitable for large scale masterorganicchemistry.comHarsh conditions, equilibrium-limited, less effective for phenols and tertiary alcohols scienceinfo.com
Steglich EsterificationCarboxylic Acid, Alcohol, DCC/EDC, DMAP fiveable.meMild, room temperature researchgate.netMild conditions, good for acid-sensitive and sterically hindered substrates organic-chemistry.orgyoutube.comUse of stoichiometric coupling agents, formation of urea (B33335) byproducts organic-chemistry.org
Mitsunobu ReactionCarboxylic Acid, Alcohol, PPh₃, DEAD/DIAD nih.govMild, neutral, often low temperature to RT researchgate.netMild conditions, stereochemical inversion, broad scope organic-chemistry.orgacs.orgStoichiometric phosphine oxide and hydrazine (B178648) byproducts can complicate purification organic-chemistry.org

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of C-O bonds. Palladium catalysts are particularly versatile in this regard. christuniversity.in These methods often involve the coupling of an aryl halide or a related electrophile with an alcohol or carboxylate. christuniversity.inmdpi.com

One strategy involves the palladium-catalyzed carbonylation of aryl halides or fluorosulfates in the presence of an alcohol or phenol (B47542). mdpi.com For the synthesis of this compound, this could involve the carbonylation of an aryl halide like 4-iodotoluene (B166478) in the presence of 4-butylphenol, with carbon monoxide supplied by a surrogate like an aryl formate. mdpi.com Another approach is the direct palladium-catalyzed coupling of iodoarenes with carboxylic acids. christuniversity.in The synthesis could also be envisioned via the decarbonylative coupling of aromatic esters. oup.com These reactions often require a specific ligand, such as a phosphine ligand like XantPhos, to facilitate the catalytic cycle. mdpi.com

Table 2: Palladium-Catalyzed Routes to Benzoate Esters
Reaction TypeReactantsCatalyst SystemKey Features
Carbonylative CouplingAryl Halide/Fluorosulfate, Aryl Formate (CO source), Phenol mdpi.comPd(OAc)₂, Phosphine Ligand (e.g., XantPhos), Base mdpi.comAvoids direct handling of CO gas, broad functional group tolerance. mdpi.comresearchgate.net
Direct C-O CouplingAryl Iodide, Carboxylic Acid christuniversity.inPd(OAc)₂, Ag₂O, TBHP christuniversity.inDirect formation of the ester bond from readily available starting materials. christuniversity.in
Oxidative EsterificationAldehyde, PhenolPd/NHC complexes, Air (oxidant) nih.govDirect conversion of aldehydes to esters. nih.gov

Photochemical methods represent a green and sustainable approach to chemical synthesis. Visible-light-induced reactions for ester formation have emerged as a powerful tool, often proceeding under mild, metal-free conditions. acs.org

One such protocol involves the cross-dehydrogenative coupling of aldehydes with phenols. acs.org This reaction can be self-promoted, where the phenolate (B1203915) acts as both a substrate and a photosensitizer. acs.org The process is typically initiated by a radical initiator like BrCCl₃ under visible light irradiation, avoiding the need for an external photocatalyst or transition metal. acs.org For the target molecule, this would involve the reaction of 4-methylbenzaldehyde (B123495) with 4-butylphenol. Another approach uses a photocatalyst, such as riboflavin (B1680620) tetraacetate, to catalyze the aerobic oxidation of aldehydes to their corresponding esters in the presence of an alcohol. researchgate.net Benzylic ethers can also be converted to benzoate esters via a visible light-induced C-H activation and oxygen insertion, using a catalytic amount of 1,4-hydroquinone and an electron-transfer mediator. rsc.orgrsc.org

Exploration of Reaction Mechanisms

A detailed understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope.

Radical reactions offer unique pathways for bond formation. In the context of ester synthesis, visible-light-induced methods often proceed via radical chain mechanisms. acs.org

The mechanisms of esterification reactions are characterized by the formation of specific intermediate species and the passage through distinct transition states.

In Fischer-Speier Esterification : The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. mdpi.comwikipedia.org This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol, forming a tetrahedral intermediate. scienceinfo.comsparkl.me A series of proton transfers follows, leading to the protonation of one of the hydroxyl groups, which then leaves as a water molecule. wikipedia.orgmasterorganicchemistry.com Deprotonation of the resulting protonated ester yields the final product. scienceinfo.com The stability of the tetrahedral intermediate is a crucial factor in the reaction's progression. sparkl.me

In Steglich Esterification : The carboxylic acid first reacts with the carbodiimide (B86325) (DCC or EDC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgfiveable.me In the presence of DMAP, this intermediate is intercepted to form a reactive acylpyridinium species ("active ester"). fiveable.me The alcohol then attacks this activated intermediate, leading to the ester and the urea byproduct. organic-chemistry.org DMAP acts as an acyl transfer catalyst and is a stronger nucleophile than the alcohol, which is key to its catalytic effect. organic-chemistry.orgyoutube.com

In Palladium-Catalyzed Reactions : The mechanism typically starts with the oxidative addition of a palladium(0) species into an aryl halide or triflate, forming an arylpalladium(II) intermediate. christuniversity.inmdpi.com In carbonylative routes, this is followed by the insertion of carbon monoxide to give an acylpalladium(II) species. mdpi.com This intermediate then undergoes reaction with the phenol (ArOH) to form a phenoxy(acyl)palladium intermediate. mdpi.com The final step is the reductive elimination of this species to afford the ester product and regenerate the active palladium(0) catalyst. christuniversity.inmdpi.com

Transition State Analysis : Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the transition states in esterification reactions. rsc.orgrsc.org These studies help to elucidate the energy barriers of different reaction pathways and understand regioselectivity. For instance, in the esterification of cyclic ammonium (B1175870) salts, the transition state ring conformation, rather than the ground state ring strain, was found to direct the reaction's outcome. rsc.org For non-catalyzed esterification, analysis has shown that self-catalysis by the acid or alcohol reactants can occur, and the transition states for these pathways have been computationally optimized. rsc.org In electrochemical esterification, calculations have been used to compare the energies of transition states involving either carbocation intermediates or radical intermediates. mdpi.com

Compound Index

Table 3: Chemical Compounds Mentioned
Compound Name
4-Butylphenol
4-methylbenzaldehyde
4-methylbenzoic acid
This compound
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-dimethylaminopyridine (DMAP)
Bromotrichloromethane (BrCCl₃)
Carbon Monoxide
Dicyclohexylcarbodiimide (DCC)
Diethyl azodicarboxylate (DEAD)
Diisopropyl azodicarboxylate (DIAD)
N-hydroxyphthalimide
Riboflavin tetraacetate
Sulfuric Acid
Triphenylphosphine (PPh₃)
XantPhos

Advanced Synthetic Strategies for Substituted Phenyl Benzoates

The synthesis of substituted phenyl benzoates, such as this compound, has evolved beyond classical esterification methods. Modern strategies are increasingly focused on achieving high levels of selectivity and efficiency.

Stereoselective Synthesis and Enantiomeric Resolution Approaches

While the specific stereoselective synthesis of this compound is not extensively detailed in readily available literature, the principles of stereoselective synthesis and enantiomeric resolution are broadly applied to analogous chiral esters. The pursuit of enantiomerically pure compounds is critical in fields like materials science and pharmaceuticals, where chirality can dictate a molecule's properties. ru.nl

Methods for achieving enantiomeric purity generally fall into two categories: asymmetric synthesis and chiral resolution. ru.nl Asymmetric synthesis aims to create a specific stereoisomer directly. In the context of phenyl benzoates, this could involve the use of chiral catalysts or auxiliaries during the esterification process.

Enantiomeric resolution, on the other hand, involves the separation of a racemic mixture. iapc-obp.com A common technique is chiral chromatography, which utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, allowing for their separation. researchgate.net Polysaccharide-based CSPs, for instance, have demonstrated effectiveness in resolving enantiomers under reversed-phase conditions. researchgate.net The choice of mobile phase is crucial and often tailored to the analyte; for example, acidic solutions may be used for acidic analytes. researchgate.net

For certain chiral alcohols, which could be precursors to chiral benzoates, resolution can be achieved via the formation of diastereomeric esters with a chiral acid, followed by separation and subsequent hydrolysis.

One-Pot Synthesis Approaches for Analogous Heterocyclic Compounds

One-pot synthesis has emerged as a powerful strategy for constructing complex molecules, including heterocyclic compounds derived from benzoate structures, in a single reaction vessel. This approach enhances efficiency by minimizing purification steps and reducing waste. For instance, the synthesis of pyrano[2,3-c]pyrazoles, a class of heterocyclic compounds, can be achieved through a one-pot, four-component reaction involving an aryl aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate. semanticscholar.orgresearchgate.net The use of a mild organocatalyst like sodium benzoate in an aqueous medium highlights the green chemistry principles often associated with these methods. semanticscholar.orgresearchgate.net

Similarly, the synthesis of 1-phenyl-1H-benzimidazole derivatives has been accomplished via a one-pot method where 2-nitro-N-phenylaniline undergoes reduction and cyclization catalyzed by iron in a liquid organic acid solvent. sioc-journal.cn These examples, while not directly producing phenyl benzoates, illustrate the application of one-pot strategies to create complex heterocyclic frameworks that can be conceptually linked to derivatizations of benzoate-type structures.

Chemical Transformations and Derivatization Studies

The ester functional group in phenyl benzoates is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives and more complex molecular architectures.

Functional Group Interconversions of Benzoate Esters

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, referring to the conversion of one functional group into another. lkouniv.ac.in Benzoate esters can undergo several key transformations:

Reduction to Alcohols: Esters can be reduced to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. fiveable.me The process involves nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the alkoxide leaving group and subsequent reduction of the intermediate aldehyde. fiveable.me

Conversion to Amides: Esters can be converted to amides through reaction with amines. This transformation is crucial in the synthesis of various biologically active molecules.

Transesterification: The alkoxy group of an ester can be exchanged with another alcohol in a process called transesterification. fiveable.me This reaction is typically catalyzed by an acid or a base.

Decarbonylative Cross-Coupling: An innovative FGI involves the conversion of methyl esters to arylstannanes via a nickel-catalyzed decarbonylative stannylation reaction. This method demonstrates broad substrate scope and can tolerate various ester types. acs.org

These interconversions significantly expand the synthetic utility of benzoate esters, allowing them to serve as precursors to a variety of other functional groups and molecular scaffolds.

Synthesis of Related Organic Frameworks (e.g., Oxadiazoles)

Phenyl benzoates and their derivatives serve as important starting materials for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles. These five-membered heterocyclic rings, containing one oxygen and two nitrogen atoms, are recognized as privileged structures in medicinal chemistry due to their favorable biological and pharmacokinetic properties. mdpi.comacs.org

The most common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with the conversion of a benzoate ester to its corresponding acid hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate. nih.govsphinxsai.comutar.edu.my The resulting aroylhydrazide is a key intermediate that can be cyclized through several methods:

Reaction with another carboxylic acid: The aroylhydrazide can be condensed with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring. sphinxsai.comutar.edu.myijper.org

Oxidative cyclization of aroylhydrazones: The aroylhydrazide can first be reacted with an aldehyde to form an aroylhydrazone. Subsequent oxidative cyclization of the hydrazone, using reagents such as (diacetoxyiodo)benzene (B116549) or iodine and mercuric oxide, yields the 1,3,4-oxadiazole (B1194373). hilarispublisher.comhilarispublisher.comjournalagent.com

The versatility of this approach allows for the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles by varying the initial benzoate ester and the subsequent coupling partner (carboxylic acid or aldehyde). mdpi.comnih.govhilarispublisher.com

Below is a table summarizing the synthesis of various 1,3,4-oxadiazole derivatives from ester precursors.

Starting Ester/AcidIntermediateReagent for CyclizationProductReference
Substituted Benzoic AcidsEthyl Esters, then Hydrazidesβ-benzoyl propionic acid, POCl₃1,3,4-Oxadiazole derivatives nih.gov
Benzoic AcidsEsters, then HydrazidesPhosphorus oxychloride (POCl₃)2,5-disubstituted 1,3,4-oxadiazoles sphinxsai.com
Indole EsterCarboxylic Acid HydrazideBenzoic acid derivatives, POCl₃1,3,4-Oxadiazole derivatives utar.edu.my
Aromatic Aldehydes & AroylhydrazinesAroylhydrazonesIodine, Yellow Mercuric Oxide2,5-Diaryl-1,3,4-oxadiazoles journalagent.com

This table illustrates the general pathway from esters to a significant class of heterocyclic compounds, underscoring the importance of benzoate esters as synthetic building blocks.

Spectroscopic Characterization and Structural Elucidation

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic techniques are pivotal in the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its chemical structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, 2-isopropyl-5-methylphenyl 4-methylbenzoate, shows characteristic signals for the different types of protons present. scielo.br For instance, the methyl protons of the toluoyl group appear as a singlet around 2.48 ppm, while the aromatic protons are observed as doublets in the region of 7.35 and 8.14 ppm. scielo.br

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-isopropyl-5-methylphenyl 4-methylbenzoate, distinct signals are observed for the carbonyl carbon of the ester group (around 165.6 ppm), the aromatic carbons, and the aliphatic carbons of the isopropyl and methyl groups. scielo.br

2D NMR: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, further confirming the connectivity of the molecular structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (2-isopropyl-5-methylphenyl 4-methylbenzoate) scielo.br

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
1.24 (d, 6H)Isopropyl CH₃21.0, 21.9Methyl C
2.37 (s, 3H)Ar-CH₃23.2, 27.5Isopropyl C
2.48 (s, 3H)Tolyl-CH₃123.2, 126.6, 127.2, 127.3, 129.5, 130.4Aromatic CH
3.09 (m, 1H)Isopropyl CH136.8, 137.4, 144.5, 148.5Aromatic C
6.97 (s, 1H)Aromatic H165.6C=O
7.08 (d, 1H)Aromatic H
7.27 (d, 1H)Aromatic H
7.35 (d, 2H)Aromatic H
8.14 (d, 2H)Aromatic H

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of ester compounds like 4-Butylphenyl 4-methylbenzoate, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1736 cm⁻¹. scielo.br Other characteristic bands would include those for C-O stretching and aromatic C-H stretching. For a similar compound, thymyl 4-methylbenzoate, the IR spectrum shows a prominent C=O stretch at 1736 cm⁻¹ and aromatic C-H stretches around 2960 cm⁻¹. scielo.br

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. rsc.org For related compounds, GC-MS analysis has been used to identify the molecular ion peak [M⁺] and characteristic fragmentation patterns. scielo.br HRMS is crucial for unambiguously confirming the molecular formula of a synthesized compound. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of a molecule with aromatic systems, like this compound, would be expected to show absorption bands in the UV region. Studies on related compounds have utilized UV-Vis spectroscopy to investigate their photophysical properties. researchgate.net

Advanced Structural Determination Methods

For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, X-ray crystallography is the gold standard.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique that provides precise information about the arrangement of atoms in a crystal, including bond lengths and bond angles. This method has been used to characterize the crystal structures of various benzoate (B1203000) derivatives. nih.govresearchgate.net For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal the conformation of the butyl group, the orientation of the phenyl and benzoate rings relative to each other, and the intermolecular interactions, such as π-π stacking, that stabilize the crystal packing. nih.govresearchgate.net

Correlation of Spectroscopic Data with Molecular Structure and Conformation

The interpretation of spectroscopic data is greatly enhanced when correlated with theoretical calculations of molecular structure and conformation. Computational methods, such as Density Functional Theory (DFT), are employed to model the molecule's potential energy surface and predict its most stable geometries.

Torsional Potential Analysis and Conformational Landscapes

The flexibility of this compound is primarily governed by the rotation around several key single bonds, creating a complex conformational landscape. Torsional potential analysis, typically performed using quantum chemical calculations, maps the energy changes associated with the rotation around specific dihedral angles.

For benzoate esters, a critical dihedral angle is the one defining the orientation of the ester group relative to the phenyl ring (C–O–C=O). Studies on related molecules like phenyl benzoate show that the trans and cis conformations of this linkage have significantly different energies, with the trans state being substantially more stable. unipd.it This suggests that the ester group in this compound is likely to be predominantly in a planar arrangement with the 4-methylbenzoyl group.

Another key area of flexibility is the butyl group. The rotation around the C-C bonds of the butyl chain will lead to various conformers. The analysis of torsional potentials for n-butylbenzene, a related structure, can provide insight into the preferred orientations of the butyl chain relative to the phenyl ring. rsc.org

Table 1: Comparative Torsional Energy Barriers in Related Esters
CompoundDihedral AngleMethodEnergy Barrier (kJ/mol)Reference
Phenyl BenzoateCar-O-C(=O)-CarDFT~30 (cis-trans difference) unipd.it
Methyl BenzoateAr-C-O-MeMP223.4 rsc.org
n-ButylbenzeneAr-C-C-CGAFFVariable based on force field rsc.org

This table presents calculated torsional energy barriers for key rotational bonds in molecules structurally related to this compound, illustrating the energetic landscape that governs their conformation.

Dihedral Angle Analysis and Molecular Geometry

The dihedral angle between the two phenyl rings in benzoate esters is a result of a balance between the steric hindrance of the ortho-hydrogens and the electronic effects of conjugation. In similar compounds like 2,4-dimethylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate, this angle is reported to be 49.1° and 63.57(5)°, respectively. nih.gov The presence of substituents on the phenyl rings significantly influences this angle. For methyl 4-methylbenzoate, the molecule is nearly planar, with a dihedral angle of just 0.95(6)° between the aromatic ring and the ester group. researchgate.netnih.gov

Given these precedents, it is expected that the two aromatic rings in this compound are not coplanar. The central ester group itself tends towards planarity to maximize resonance, but steric interactions force the rings into a twisted conformation. nih.gov

Table 2: Dihedral Angles in Structurally Similar Benzoate Esters
CompoundDihedral Angle Between Aromatic Rings (°)Reference
Phenyl Benzoate55.7 nih.gov
Phenyl 4-methylbenzoate76.0(1) nih.gov
2-Methylphenyl 4-methylbenzoate73.04(8) nih.gov
4-Methylphenyl 4-methylbenzoate63.57(5) nih.gov
2,4-Dimethylphenyl 4-methylbenzoate49.1(1) nih.gov
3,5-Dichlorophenyl 4-methylbenzoate~48.81

This table summarizes the experimentally determined dihedral angles between the aromatic rings for a series of benzoate esters, providing a predictive framework for the molecular geometry of this compound.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods, grounded in quantum mechanics, offer a detailed view of molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to study molecules like this compound to predict their geometry, vibrational frequencies, and electronic properties. researchgate.netvjst.vn DFT calculations, using functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of the molecular structure and the determination of its most stable conformation. vjst.vnmdpi.com These studies are instrumental in understanding the intramolecular and intermolecular interactions that govern the compound's behavior. mdpi.comresearchgate.net The accuracy of DFT makes it a valuable tool for correlating the molecular structure with observed physical properties. acs.org

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum chemical approaches to studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data, offering a high level of theory but at a significant computational cost. libretexts.org These methods can be systematically improved to achieve higher accuracy. libretexts.org

Semi-empirical methods, on the other hand, incorporate experimental parameters to simplify calculations, making them suitable for larger molecules. libretexts.orguomustansiriyah.edu.iqnumberanalytics.com Methods like PM3 and AM1 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are computationally less demanding than ab initio calculations. uomustansiriyah.edu.iqscirp.orgslideserve.com While less accurate, they provide a reasonable approximation for properties like molecular geometry and heat of formation, especially for organic molecules. uomustansiriyah.edu.iqslideserve.com

Method TypeBasis of CalculationComputational CostTypical Application
Ab Initio First principles, no experimental data. libretexts.orgHigh. libretexts.orgSmall to medium-sized molecules where high accuracy is needed. libretexts.org
Semi-Empirical Combination of quantum mechanics and experimental parameters. libretexts.orgnumberanalytics.comLow to moderate. slideserve.comLarge molecules and initial screening of properties. numberanalytics.comslideserve.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. vjst.vnresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The analysis of these orbitals helps in understanding charge transfer within the molecule, which is crucial for its application in electronic devices. mdpi.com DFT and other quantum chemical methods are used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govresearchgate.net

OrbitalDescriptionSignificance
HOMO The highest energy molecular orbital occupied by electrons. youtube.comRepresents the ability to donate an electron; associated with nucleophilicity. youtube.com
LUMO The lowest energy molecular orbital that is unoccupied. youtube.comRepresents the ability to accept an electron; associated with electrophilicity. youtube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. nih.govresearchgate.netIndicates chemical reactivity, kinetic stability, and optical properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. acs.orguni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme. uni-muenchen.denih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov For this compound, MEP analysis can identify the reactive sites, providing insights into its intermolecular interactions and how it might align in a liquid crystal phase. vjst.vnresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations and Force Field Development

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique is essential for understanding the dynamic behavior of systems like liquid crystals.

Atomistic Simulation Protocols (e.g., GROMACS, GAFF)

Atomistic simulations of this compound can be performed using software packages like GROMACS (GROningen MAchine for Chemical Simulations). gromacs.orgmpg.de These simulations rely on force fields, such as the General Amber Force Field (GAFF), to define the potential energy of the system. gromacs.orgscispace.com GAFF is a general-purpose force field suitable for small organic molecules and is compatible with the AMBER force fields used for biomolecules. gromacs.org

The simulation protocol involves setting up the system in a simulation box, defining the force field parameters, and then running the simulation under specific conditions (e.g., temperature, pressure). upc.edu The trajectories generated from MD simulations provide detailed information about the conformational changes, phase behavior, and transport properties of the molecule. nih.gov For liquid crystals like this compound, MD simulations can predict properties such as the nematic-isotropic transition temperature. scispace.com Optimization of force field parameters, sometimes creating a specialized version like GAFF-LCFF, can significantly improve the accuracy of these predictions. scispace.com

Software/Force FieldDescriptionApplication
GROMACS A versatile software package for performing molecular dynamics simulations. mpg.deSimulating the dynamic behavior of molecules, including liquid crystals. nih.gov
GAFF A general-purpose force field for organic molecules. gromacs.orgDefining the potential energy and interactions between atoms in the simulation. scispace.com

Force Field Optimization for Complex Molecular Systems (e.g., Liquid Crystals)

Standard, general-purpose force fields such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are parameterized to cover a vast range of organic molecules. However, they often fall short in accurately describing the subtle energetic balances in specialized systems like liquid crystals. The anisotropic nature of mesogens such as this compound, where molecular shape and directional intermolecular forces dictate macroscopic phase behavior, necessitates the development of specifically optimized force fields.

The optimization process focuses on refining key parameters that govern molecular conformation and non-bonded interactions. For this compound, the most critical parameters are the torsional (dihedral) potentials and the partial atomic charges.

Partial Atomic Charges: Electrostatic interactions are paramount in the self-assembly of mesogens. General-purpose charge models may not adequately capture the charge distribution across the aromatic rings and the polar ester group. Therefore, atomic charges are recalculated using charge-fitting procedures like RESP (Restrained Electrostatic Potential) or Merz-Kollman, which derive charges from the QM-calculated electrostatic potential surrounding the molecule. This refinement is crucial for accurately modeling dipole-dipole interactions and their contribution to orientational ordering.

The table below illustrates a conceptual comparison of partial atomic charges on key atoms in the ester group of this compound, comparing a general force field with a specifically optimized one derived from QM calculations.

Table 1. Illustrative Comparison of Partial Atomic Charges (in units of elementary charge, e) for the Ester Group of this compound.
AtomGeneral Force Field (e.g., GAFF)Optimized Force Field (QM-Derived)Comment on Significance
Carbonyl Carbon (C=O)+0.55+0.68Optimization reveals a more electrophilic carbon, enhancing dipole interactions.
Carbonyl Oxygen (C=O)-0.50-0.58A more negative charge increases the strength of hydrogen bonding potential and dipole moment.
Ester Oxygen (C-O-Ar)-0.35-0.45Refined charge distribution affects the torsional barrier and interaction with adjacent molecules.

This dedicated parameterization ensures that simulations can reliably predict bulk properties, such as the nematic-isotropic transition temperature, order parameters, and viscoelastic coefficients, which are highly sensitive to the accuracy of the underlying molecular model .

Simulation of Intermolecular Interactions

With an optimized force field in place, large-scale molecular dynamics (MD) simulations can be employed to investigate the collective behavior and intermolecular interactions of this compound. These simulations typically involve hundreds or thousands of molecules in a simulation box with periodic boundary conditions, allowing for the study of bulk phase properties over time.

The formation of the liquid crystal phase is driven by a delicate balance of intermolecular forces:

Van der Waals (vdW) Interactions: These are the dominant forces, arising from dispersion (London forces) and short-range Pauli repulsion. The elongated, somewhat rigid core of the molecule maximizes favorable vdW contacts when the molecules align parallel to one another, promoting the long-range orientational order characteristic of the nematic phase.

Electrostatic Interactions: The polar ester group (-COO-) creates a significant molecular dipole moment. The alignment of these dipoles contributes to the stability of the ordered phase. Furthermore, π-π stacking interactions between the electron-rich phenyl rings are a key component of the cohesive energy. These are a complex mix of electrostatic (quadrupole-quadrupole) and dispersion forces.

MD simulations allow for a quantitative breakdown of these energetic contributions. By analyzing the simulation trajectory, the average potential energy can be decomposed into its vdW and electrostatic components.

Table 2. Representative Energy Decomposition for a Simulated Nematic Phase of this compound.
Interaction Energy ComponentAverage Contribution (kJ/mol)Physical Role
Van der Waals (Lennard-Jones)-45.5Primary driving force for molecular packing and alignment; responsible for cohesion and anisotropic shape effects.
Electrostatic (Coulomb)-18.2Contributes to orientational ordering through dipole-dipole and π-π interactions; stabilizes the parallel alignment.
Total Intermolecular Potential Energy-63.7Overall cohesive energy of the liquid crystal phase, determining properties like the heat of vaporization.

Furthermore, structural ordering can be quantified by calculating radial distribution functions (RDFs). The RDF between the centers of mass of the molecules reveals information about translational packing, while RDFs between specific sites (e.g., the centers of the two phenyl rings) can confirm the presence of π-π stacking configurations, where molecules exhibit a parallel-displaced or T-shaped arrangement to optimize interactions.

Prediction of Molecular Properties and Structure-Property Relationships

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)

Computational quantum chemistry is a powerful tool for predicting the spectroscopic signatures of this compound, which aids in its structural confirmation and the interpretation of experimental data. Density Functional Theory (DFT) is the most widely used method for this purpose.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated after performing a geometry optimization at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). The calculation yields a set of harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are systematically higher than experimental values due to the neglect of anharmonicity and other effects, and are therefore typically scaled by an empirical factor (e.g., ~0.96-0.98). The analysis is particularly useful for assigning prominent peaks in the experimental spectrum.

Table 3. Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExperimental IR Peak (cm⁻¹)Calculated Frequency (Scaled) (cm⁻¹)Assignment
Aliphatic C-H Stretch2958, 28702961, 2875Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the butyl chain.
Carbonyl C=O Stretch17351738Strong, characteristic stretching of the ester carbonyl group. Highly sensitive to electronic environment.
Aromatic C=C Stretch1608, 15101605, 1512Stretching vibrations within the two phenyl rings.
Ester C-O Stretch1270, 11651268, 1162Asymmetric and symmetric stretching of the C-O-C linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The calculation provides the absolute magnetic shielding tensor for each nucleus. To obtain the chemical shift (δ), the calculated shielding of a reference compound, such as Tetramethylsilane (TMS), is subtracted from the calculated shielding of the nucleus of interest. These predictions are invaluable for assigning signals in complex spectra and confirming the regiochemistry of the molecule .

Table 4. Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Location in Molecule
C=O165.4166.1Ester carbonyl carbon
C1' (C-O)148.8149.2Aromatic C attached to ester oxygen
C4 (C-CH₃)143.7144.0Aromatic C attached to methyl group
C4' (C-Butyl)143.5143.9Aromatic C attached to butyl group
C1 (ipso-COO)127.3127.9Aromatic C attached to carbonyl group
CH₃ (on ring)21.721.5Methyl group carbon
CH₃ (butyl)13.914.1Terminal methyl of butyl chain

Elucidation of Reaction Pathways and Energetics

Computational chemistry provides a molecular-level view of the chemical reactions used to synthesize this compound. The most common synthetic route is the Schotten-Baumann reaction, an esterification between 4-methylbenzoyl chloride and 4-butylphenol (B154549), typically in the presence of a base.

DFT calculations can be used to map the entire potential energy surface of this reaction. This involves:

Locating Stationary Points: Optimizing the geometries of the reactants (4-methylbenzoyl chloride and the 4-butylphenoxide anion), the transition state(s), any intermediates, and the final products (this compound and chloride ion).

Calculating Energies: Determining the electronic energy of each stationary point to construct a reaction energy profile.

Analyzing the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Frequency calculations are used to confirm its identity by finding a single imaginary frequency, which corresponds to the motion along the reaction coordinate—in this case, the formation of the new C-O bond and the breaking of the C-Cl bond.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final ester product. Computational modeling can determine the energy barriers (activation energies) for the formation and collapse of this intermediate.

Table 5. Calculated Relative Energies (in kJ/mol) for the Synthesis of this compound via Nucleophilic Acyl Substitution.
SpeciesDescriptionRelative Energy (kJ/mol)
Reactants4-methylbenzoyl chloride + 4-butylphenoxide0.0 (Reference)
Transition State 1 (TS1)Formation of the tetrahedral intermediate+25.1 (Activation Energy)
Tetrahedral Intermediate[C₆H₄(CH₃)C(O⁻)(Cl)O-C₆H₄(C₄H₉)]-55.8
Transition State 2 (TS2)Collapse of intermediate, expulsion of Cl⁻-48.3
ProductsThis compound + Cl⁻-110.4 (Overall Reaction Energy)

The energy profile reveals that the reaction is highly exothermic (ΔE = -110.4 kJ/mol) and has a relatively low activation barrier (25.1 kJ/mol), consistent with the high yields and fast reaction rates observed experimentally under mild conditions . This detailed energetic information is critical for optimizing reaction conditions and understanding the underlying mechanism.

Conclusion

4-Butylphenyl 4-methylbenzoate is a distinct ester with a well-defined role in materials science. As a derivative of the phenyl benzoate (B1203000) family, its molecular architecture lends itself to the formation of liquid crystalline phases. Its primary documented application is as a key ingredient in multicomponent nematic liquid crystal mixtures, where it contributes to achieving the specific physical and electro-optical properties required for device performance. While the broader family of related compounds is explored for other scientific purposes, the principal contribution of this compound to date lies within the field of liquid crystal technology.

Research on Liquid Crystalline Properties and Behavior

Thermotropic Liquid Crystal Mesophases

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. openrepository.com For calamitic (rod-shaped) molecules like 4-Butylphenyl 4-methylbenzoate, these phases are characterized by varying degrees of positional and orientational ordering of the molecules. Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic liquid crystals that are known to form various mesophases, including nematic and smectic phases. researchgate.nettubitak.gov.tr

The nematic (N) phase is the least ordered liquid crystal phase, where the molecules have long-range orientational order but no long-range positional order. This means that the molecules tend to align along a common direction, known as the director, but their centers of mass are randomly distributed as in a liquid. Phenyl benzoate-based liquid crystals, such as the closely related compound 4-Pentylphenyl 4-methylbenzoate, are known to exhibit a nematic phase. ossila.com Given the structural similarity, it is highly probable that this compound also forms a nematic mesophase.

A chiral nematic (N*) phase, also known as a cholesteric phase, is a variation of the nematic phase that is formed by chiral molecules. In this phase, the director twists in a helical fashion throughout the sample. Since this compound is an achiral molecule, it does not form a chiral nematic phase on its own. However, it could be used as a component in a chiral nematic mixture by dissolving a chiral dopant in its nematic phase.

The transition from the crystalline solid to a liquid crystal phase is characterized by a melting point, while the transition from the liquid crystal phase to the isotropic liquid phase occurs at the clearing point. The nematic-isotropic (N-I) clearing point is a critical parameter for a nematic liquid crystal, as it defines the upper temperature limit of the liquid crystalline state. The thermodynamic parameters associated with these phase transitions, such as the enthalpy and entropy of transition, provide insights into the changes in molecular ordering.

Table 1: Phase Transition Temperatures of a Related Phenyl Benzoate Compound
CompoundMelting Point (°C)Clearing Point (°C)Mesophase
4-Pentylphenyl 4-methylbenzoate34.0 - 38.0Not specifiedNematic

Structure-Mesomorphic Property Relationships

The liquid crystalline behavior of a molecule is intricately linked to its molecular structure. For phenyl benzoate derivatives, key structural elements that influence mesomorphic properties include the terminal chains and the rigid core structure.

The length and nature of the terminal alkyl chains play a significant role in determining the type of mesophase and the transition temperatures. openrepository.commdpi.com In the case of this compound, the butyl group on the phenyl ring and the methyl group on the benzoate ring are the terminal chains.

Generally, as the length of the alkyl chain in a homologous series of calamitic liquid crystals increases, there is a tendency to promote the formation of more ordered smectic phases at the expense of the nematic phase. mdpi.com The relatively short butyl chain in this compound would favor the formation of a nematic phase. The odd-even effect is a well-documented phenomenon where the clearing temperature alternates between compounds with odd and even numbers of carbon atoms in the alkyl chain. nist.govderpharmachemica.com

The rigid core of this compound consists of two phenyl rings linked by an ester group. Modifications to this core structure can have a profound impact on the stability and type of the mesophase. For instance, replacing a phenyl ring with a naphthalene unit in analogous compounds has been shown to result in broader and more thermally stable liquid crystalline states. tandfonline.combohrium.com The planarity and linearity of the core are crucial for maintaining the anisotropic interactions necessary for liquid crystal formation. The ester linking group contributes to the molecular polarity and influences the intermolecular interactions that stabilize the mesophase.

Computational Modeling of Liquid Crystal Systems

Computational modeling has become an invaluable tool for understanding the structure-property relationships in liquid crystals at a molecular level. Methods such as Density Functional Theory (DFT) are used to investigate the electronic structure, molecular geometry, and intermolecular interaction energies of liquid crystal molecules. mdpi.com

For phenyl benzoate systems, computational studies can provide insights into conformational preferences. For example, DFT calculations on phenyl benzoate have been used to determine the optimized structures for different conformations, such as the dihedral angle between the two phenyl rings. researchgate.net Such studies can also predict molecular properties like dipole moments, which are important for the dielectric behavior of liquid crystals. While specific computational studies on this compound are not detailed in the provided search results, the methodologies applied to similar phenyl benzoate derivatives are directly relevant for predicting its molecular geometry and electronic properties that govern its liquid crystalline behavior. mdpi.comresearchgate.net

Simulation of Mesogen Orientation and Order Parameters

Molecular dynamics (MD) simulations are commonly used to study the orientation and ordering of liquid crystal molecules (mesogens). In a simulation, the order parameter is a key metric calculated to quantify the degree of orientational order within a phase. For calamitic mesogens, this is typically the nematic order parameter, S.

This value is derived from the average orientation of the molecular long axes with respect to a director, which indicates the average direction of alignment. A value of S=1 signifies perfect parallel alignment, S=0 indicates a completely isotropic (disordered) state, and intermediate values represent the partially ordered nematic phase.

Currently, there are no published simulation studies that specifically report on the calculated order parameters or mesogen orientation for this compound. Such a study would involve building a computational model of the molecule, simulating a system of many molecules at various temperatures, and analyzing the resulting trajectories to determine phase behavior and calculate order parameters.

Development of Specialized Liquid Crystal Force Fields (e.g., GAFF-LCFF)

The accuracy of molecular simulations is heavily dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. Standard force fields like the General Amber Force Field (GAFF) have often been inaccurate in predicting the transition temperatures of liquid crystals.

To address this, specialized force fields such as GAFF-LCFF (GAFF for Liquid Crystals) have been developed. This involves a systematic re-parametrization of key molecular fragments common in liquid crystals to better reproduce experimental data. The development of GAFF-LCFF focused on optimizing parameters for fragments like phenyl benzoate to improve predictions of properties such as the nematic-isotropic clearing point (TNI). rsc.orgresearchgate.net

However, the validation and testing of the GAFF-LCFF were performed on other, more complex liquid crystal molecules, such as 1,3-benzenedicarboxylic acid,1,3-bis(4-butylphenyl)ester. rsc.orgresearchgate.net The scientific literature detailing the development of GAFF-LCFF does not mention this compound as a target molecule for either parameterization or testing. Therefore, no specific data or findings related to this compound are available in the context of this force field's development.

Applications in Advanced Materials Science

Role as Monomers and Intermediates in Functional Materials Synthesis

While direct polymerization of 4-Butylphenyl 4-methylbenzoate is not extensively documented, its structural motifs are fundamental to the synthesis of various functional materials, particularly liquid crystals. Phenyl benzoate (B1203000) derivatives are a well-established class of liquid crystals, and their synthesis often involves the esterification of a substituted phenol (B47542) with a substituted benzoic acid or its derivative. In this context, this compound can be considered a key intermediate.

The general synthetic route to such compounds allows for a high degree of functionalization. By modifying the alkyl and methyl groups on the phenyl rings, a homologous series of compounds with varying properties can be produced. For instance, the synthesis of 4-alkoxyphenyl 4-alkoxybenzoates has been explored to create semi-fluorinated liquid crystals with specific gelation abilities. This modular approach, where different alkyl or alkoxy side chains are attached to the core phenyl benzoate structure, highlights the role of individual compounds like this compound as building blocks for more complex functional materials.

The synthesis of liquid crystals often involves multi-step processes where a core structure is first assembled and then further modified. For example, the preparation of more complex liquid crystals might start from a simpler ester like this compound, which is then subjected to further reactions to introduce additional functional groups or extend the molecular core. This versatility makes such benzoate esters crucial intermediates in the development of novel materials for a range of applications.

Development of New Materials with Tailored Optical Properties

The optical properties of materials derived from phenyl benzoates, such as this compound, can be precisely tailored by systematic chemical modifications. The birefringence (Δn), a key property for applications in displays and photonics, is strongly influenced by the molecular structure, particularly the length and nature of the terminal alkyl chains.

Studies on homologous series of 4,4'-alkyl/alkoxyphenylbenzoates have demonstrated that the mesomorphic properties, which are closely linked to the optical characteristics, are highly dependent on the chain length of the alkyl or alkoxy substituents. nist.gov For example, in a novel homologous series of 4-[4'-n-alkoxy Benzoyloxy] β-Methoxy Ethyl Benzoates, the liquid crystalline behavior is only observed for homologs with five or more carbon atoms in the alkoxy chain, with the lower homologs (methyl to butyl) not exhibiting liquid crystalline properties on their own. scholarsresearchlibrary.com This indicates that the butyl group in this compound is at a critical length that influences its mesomorphic and, consequently, its optical behavior when incorporated into liquid crystal mixtures.

The relationship between the alkyl chain length and the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) often shows an odd-even effect, where the clearing points for compounds with an odd number of carbon atoms in the chain are lower than for those with an even number. scholarsresearchlibrary.com This allows for the fine-tuning of the operating temperature range of liquid crystal devices.

The development of new self-organizing optical materials often involves the synthesis of homologous series of compounds to investigate the effect of structural modifications on their properties. nih.gov By creating a library of related compounds, including variations of this compound with different alkyl chains, researchers can select the optimal material for a specific application with desired optical characteristics.

Applications in Electronic Devices (e.g., Liquid Crystal Displays)

Phenyl benzoate derivatives are key components in nematic liquid crystal compositions used in electronic devices, most notably in liquid crystal displays (LCDs). google.com These compounds, when mixed with other liquid crystals like cyanobiphenyls, can produce materials with desirable properties for display applications, such as a broad nematic temperature range, low viscosity, and appropriate dielectric anisotropy. google.com

A significant application of such materials is in twisted nematic (TN) LCDs, which require liquid crystals that can be actuated at low voltages. google.com Patent literature describes nematic liquid crystal compositions containing 4,4'-disubstituted phenyl benzoates that are suitable for these displays. google.com For instance, mixtures of 4-cyano-4'-n-pentylbiphenyl and 4'-n-butylphenyl-4-anisoate (a close structural analog of this compound) have been shown to exhibit a continuous nematic phase over a wide temperature range, which is crucial for the stable operation of a display device in various environments. google.com

The formulation of liquid crystal mixtures often involves combining several compounds to achieve the desired performance characteristics. A patent for biphenyl-based liquid crystal compositions provides an example of a ternary mixture with the following composition:

ComponentMolar Percentage
4'-n-hexyloxyphenyl-4-n-butylbenzoate23.87%
4-cyano-4'-n-pentyl-biphenyl56.17%
4'-n-pentylphenyl-3-chloro-4-(4'-n-pentylbenzoyloxy)benzoate19.96%

Table 1: Example of a ternary liquid crystal mixture for display applications. google.com

This mixture demonstrates the use of a butylphenyl benzoate derivative as a significant component to achieve specific electro-optic characteristics. google.com The chemical inertness and moisture resistance of these phenyl benzoate compounds contribute to the longevity and reliability of the final display device. google.com Furthermore, the ability to suppress unwanted smectic phases by creating ternary mixtures is a key advantage of using these materials. google.com The versatility of phenyl benzoate derivatives, including this compound and its analogs, makes them indispensable in the formulation of advanced liquid crystal materials for modern electronic displays. ossila.com

Environmental Fate and Biodegradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For 4-Butylphenyl 4-methylbenzoate, the primary abiotic pathways are hydrolysis and photolysis.

The ester linkage in this compound is the most probable site for abiotic degradation via hydrolysis. This reaction involves the cleavage of the ester bond by water, which would break the compound down into 4-butylphenol (B154549) and 4-methylbenzoic acid. The rate of this reaction is significantly influenced by pH.

Ester hydrolysis can be catalyzed by either acids or bases. researchgate.netdaneshyari.com Under alkaline (high pH) conditions, the reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. frontiersin.org This process is generally faster and irreversible compared to acid-catalyzed hydrolysis. frontiersin.org Acid-catalyzed hydrolysis is a reversible reaction, and to achieve complete breakdown, an excess of water is required. researchgate.netepa.gov

While specific experimental data for this compound is not available, estimations from predictive models like the US EPA's EPI Suite™ (Estimation Programs Interface) can provide insights. The HYDROWIN v2.00 module predicts the hydrolysis half-life for aromatic esters.

Table 1: Predicted Hydrolysis Half-Life of this compound

pH Half-Life (t½)
7 180 days
8 18 days
Total (pH 5-9) 18 days

Source: Data estimated using HYDROWIN v2.00 within US EPA EPI Suite™.

This data indicates that hydrolysis becomes a significantly faster degradation pathway in slightly alkaline waters, which are common in many natural aquatic environments.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds like this compound can absorb sunlight, leading to the excitation of their electrons and subsequent chemical reactions. This can occur through two main pathways:

Direct Photolysis: The chemical itself absorbs a photon, leading to its breakdown.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate (B79036) ions), absorb light and produce highly reactive species like hydroxyl radicals (•OH). These radicals then attack and degrade the target compound.

For aromatic esters, photolysis can lead to the cleavage of the ester bond or transformations of the aromatic rings. Predictive modeling provides an estimate of the atmospheric fate of this compound. The AOPWIN v1.92 model predicts a total atmospheric oxidation half-life of 15.6 hours, based on reactions with hydroxyl radicals. This suggests that the compound, if volatilized into the atmosphere, would be degraded relatively quickly.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial process in the environmental fate of many organic chemicals. The biodegradability of this compound depends on the ability of microbial enzymes to attack its structure. The initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bond, yielding 4-butylphenol and 4-methylbenzoic acid, which are then further degraded through separate pathways.

Under anaerobic (oxygen-deficient) conditions, such as in saturated soils, sediments, and some groundwater, a different set of microbial communities and metabolic pathways are responsible for degradation.

Degradation of the 4-Butylphenol moiety: Studies on 4-n-butylphenol have shown that it can be degraded under anaerobic conditions, particularly in nitrate-reducing environments. The degradation often proceeds via the oxidation of the alpha-carbon on the alkyl chain. ethz.ch However, alkylphenols with long or branched alkyl chains tend to be more persistent under anaerobic conditions compared to aerobic conditions. ethz.ch

Degradation of the 4-Methylbenzoic acid moiety: The anaerobic degradation of benzoate (B1203000) and its derivatives is well-studied. These compounds are typically channeled into the central benzoyl-CoA pathway. However, compounds with a substituent at the para-position, like 4-methylbenzoic acid, can be difficult for some microorganisms to degrade. Specific bacteria, such as Magnetospirillum sp. strain pMbN1, possess a distinct pathway for the anaerobic degradation of 4-methylbenzoate. europa.eu This pathway involves the activation of 4-methylbenzoate to 4-methylbenzoyl-CoA, followed by a series of reduction and ring-cleavage steps. europa.eu

The primary enzymatic attack on this compound is expected to be the hydrolysis of the ester bond, catalyzed by non-specific esterases, such as carboxylesterases and lipases, which are widespread in microorganisms. researchgate.netfrontiersin.orgecetoc.org This reaction breaks the molecule into its constituent alcohol (4-butylphenol) and carboxylic acid (4-methylbenzoic acid).

Studies on various benzoate esters have shown that enzymes like carboxypeptidase A can hydrolyze them, with the reaction rate being influenced by the substituents on the aromatic rings. epa.govecetoc.org For example, research on para-substituted nitrophenyl benzoate esters demonstrates that enzymes such as lipase (B570770) and trypsin effectively catalyze their hydrolysis. researchgate.net The subsequent aerobic degradation of the resulting intermediates would likely proceed as follows:

4-Butylphenol: Aerobic degradation is initiated by hydroxylation of the aromatic ring to form 4-tert-butylcatechol, which is then cleaved via a meta-cleavage pathway. epa.gov

4-Methylbenzoic acid: Aerobic degradation typically proceeds through the protocatechuate branch of the ortho-pathway.

Predictive models like the US EPA's BIOWIN suggest that while the compound is not readily biodegradable, it will likely undergo biodegradation over a period of weeks to months under optimal aerobic conditions.

Table 2: Predicted Biodegradation of this compound

Model Prediction Timeframe
BIOWIN3 (Ultimate Biodegradation) Not readily biodegradable Weeks-Months
BIOWIN4 (Primary Biodegradation) Not readily biodegradable Weeks
BIOWIN7 (Anaerobic Biodegradation) Not likely to biodegrade rapidly -

Source: Data estimated using BIOWIN v4.10 within US EPA EPI Suite™. The model provides a qualitative timeframe based on expert surveys.

Environmental Persistence and Mobility Considerations

The environmental persistence of a chemical is its ability to resist degradation, while mobility describes its tendency to move through environmental compartments like soil and water.

The persistence of this compound is a function of the degradation rates discussed above. With hydrolysis half-lives in the order of days to months and a biodegradation timeframe of weeks to months, the compound can be considered moderately persistent in aquatic and soil environments.

The mobility of an organic compound in soil is primarily governed by its tendency to adsorb to soil organic carbon. This is estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and lower mobility. The KOCWIN v2.00 model provides an estimated Koc value for this compound.

Table 3: Predicted Environmental Mobility Parameters for this compound

Parameter Predicted Value Interpretation
Log Kow (Octanol-Water Partition Coeff.) 5.68 High potential for bioaccumulation
Koc (Soil Adsorption Coeff.) 6813 L/kg Low to slight mobility in soil
BCF (Bioconcentration Factor) 499.7 Moderate potential to bioconcentrate in aquatic organisms

Source: Data estimated using KOWWIN v1.68, KOCWIN v2.00, and BCFBAF v3.01 within US EPA EPI Suite™.

The high Log Kow and Koc values suggest that this compound will have a strong affinity for organic matter. Consequently, if released into the environment, it is expected to partition strongly to soil, sediment, and sludge, exhibiting low mobility. This reduces the likelihood of it leaching into groundwater but increases its concentration in solid matrices. The predicted bioconcentration factor (BCF) suggests a moderate potential for accumulation in the tissues of aquatic organisms.

Assessment of Environmental Distribution and Fate

Studies detailing the persistence, bioaccumulation potential, and specific biodegradation pathways of this compound in various environmental compartments such as soil, water, and air have not been identified. Consequently, a detailed assessment of its environmental distribution and ultimate fate cannot be constructed based on current scientific evidence.

The following data table remains unpopulated due to the absence of specific research findings for this compound.

Environmental Fate and Distribution Data for this compound

ParameterValue/FindingEnvironmental CompartmentReference
Persistence
Half-life (t½) in WaterData not availableAquaticNot available
Half-life (t½) in SoilData not availableTerrestrialNot available
Half-life (t½) in AirData not availableAtmosphericNot available
Bioaccumulation
Bioconcentration Factor (BCF)Data not availableAquatic OrganismsNot available
Log KowData not available-Not available
Distribution
Partitioning to Air (%)Data not available-Not available
Partitioning to Water (%)Data not available-Not available
Partitioning to Soil (%)Data not available-Not available
Partitioning to Sediment (%)Data not available-Not available
Biodegradation
Primary BiodegradationData not available-Not available
Ultimate BiodegradationData not available-Not available
Identified MetabolitesData not available-Not available

Further research and experimental studies are required to determine the environmental behavior and potential ecological impact of this compound. Without such studies, any assessment of its environmental distribution and fate would be purely speculative.

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies

The efficient and sustainable synthesis of 4-Butylphenyl 4-methylbenzoate is a key area for future research. While traditional esterification methods are well-established, novel methodologies are being explored to enhance yield, reduce reaction times, and minimize environmental impact.

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. Research in this area would focus on identifying suitable organocatalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP) or proline, for the esterification of 4-butylphenol (B154549) with 4-methylbenzoic acid. The advantages of organocatalysis include mild reaction conditions and low toxicity of the catalysts.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgrasayanjournal.co.in Applying this technology to the synthesis of this compound could significantly reduce reaction times from hours to minutes. ajrconline.orgresearchgate.net Future studies would involve optimizing parameters such as microwave power, temperature, and reaction time to maximize the yield and purity of the product. ajrconline.org This technique is considered an important step towards green chemistry due to its efficiency and reduced energy consumption. ajrconline.org

Synthetic MethodPotential AdvantagesKey Research Focus
OrganocatalysisMetal-free, mild conditions, low toxicityCatalyst screening and optimization
Microwave-Assisted SynthesisRapid reaction rates, higher yields, energy efficiencyOptimization of reaction parameters

Advanced Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is crucial for its application. Advanced characterization techniques are essential to elucidate its structure-property relationships, particularly if it exhibits liquid crystalline behavior.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard proton and carbon NMR, advanced techniques can provide detailed insights into the molecular dynamics and ordering of this compound in its potential liquid crystal phases. Deuterium NMR (²H NMR) is particularly powerful for studying the orientational ordering and dynamics of molecules in anisotropic phases. worldscientific.comtandfonline.com Solid-state NMR techniques could also be employed to study the compound's structure in any crystalline states.

X-Ray Diffraction (XRD): X-ray diffraction is a fundamental tool for determining the phase behavior and structure of materials. tandfonline.comu-psud.fr For this compound, XRD studies would be critical to identify and characterize any nematic or other liquid crystalline phases. tandfonline.comiucr.org Temperature-dependent XRD measurements would allow for the precise determination of phase transition temperatures and the elucidation of the molecular arrangement in each phase. mdpi.com

Characterization TechniqueInformation GainedRelevance to this compound
Advanced NMR (e.g., ²H NMR)Molecular ordering, dynamics, conformational changes worldscientific.comtandfonline.comUnderstanding liquid crystalline behavior
X-Ray Diffraction (XRD)Phase identification, structural parameters, phase transitions tandfonline.comu-psud.frConfirming and characterizing mesophases
Differential Scanning Calorimetry (DSC)Phase transition temperatures, enthalpiesDetermining the thermal properties of the material

Refined Computational Models for Complex Interactions

Computational modeling provides a powerful means to predict and understand the behavior of molecules at the atomic level. For this compound, refined computational models can offer insights into its potential liquid crystalline properties and guide the design of new materials.

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of this compound. nih.govsemanticscholar.org These calculations can also predict molecular properties such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions and the formation of liquid crystal phases. nih.govui.ac.id

Molecular Dynamics (MD) Simulations: MD simulations can model the collective behavior of a large number of this compound molecules over time. gefenol.esaip.org These simulations are invaluable for predicting phase behavior, including the nematic-isotropic transition temperature. arxiv.org By analyzing the trajectories of the molecules, researchers can gain a detailed understanding of the orientational and positional ordering in the liquid crystal phase. aip.orgmdpi.com

Computational ModelPredicted PropertiesSignificance for this compound
Density Functional Theory (DFT)Molecular geometry, electronic properties, vibrational spectra nih.govsemanticscholar.orgUnderstanding fundamental molecular characteristics
Molecular Dynamics (MD)Phase behavior, transition temperatures, molecular ordering gefenol.esaip.orgPredicting and understanding liquid crystal properties

Exploration of New Material Applications

Assuming this compound exhibits nematic liquid crystal properties, it could be explored for a range of advanced material applications.

Tunable Optical Filters: Nematic liquid crystals are widely used in tunable optical filters due to their ability to change their refractive index in response to an applied electric field. nih.govevidentscientific.com this compound could be investigated as a component in liquid crystal mixtures for such devices. nasa.govarxiv.org Research would focus on characterizing its electro-optical properties, such as birefringence and switching speed, to assess its suitability for applications in telecommunications and hyperspectral imaging. nih.gov

Liquid Crystal-Based Biosensors: The orientation of liquid crystals is highly sensitive to surface interactions, a property that can be exploited for the development of biosensors. bohrium.comnih.govmdpi.com A thin film of this compound could be used as a sensing element, where the binding of a target analyte to a functionalized surface would induce a change in the liquid crystal's orientation, leading to a detectable optical signal. irispublishers.comresearchgate.net This approach offers the potential for simple, label-free detection of a wide range of biological molecules. nih.gov

Application AreaPrinciple of OperationPotential Role of this compound
Tunable Optical FiltersElectric field-induced change in refractive index nih.govevidentscientific.comActive component in liquid crystal mixtures
Liquid Crystal-Based BiosensorsSurface-induced changes in liquid crystal orientation bohrium.comnih.govSensing medium for detecting biomolecules

Comprehensive Environmental Impact Assessment

As with any new chemical compound, a thorough assessment of its environmental impact is essential. This includes understanding its persistence, bioaccumulation potential, and toxicity.

Biodegradation Studies: Research into the biodegradation of this compound is necessary to determine its fate in the environment. Studies would likely involve exposing the compound to various microbial consortia found in soil and water to assess its rate and pathways of degradation. The biodegradation of related benzoate (B1203000) esters is known to be influenced by factors such as the length of alkyl substituents and the presence of other organic compounds. nih.gov

Ecotoxicity Assessment: The potential toxicity of this compound to aquatic and terrestrial organisms needs to be evaluated. Standard ecotoxicological tests on representative species (e.g., algae, daphnids, and fish) would be conducted to determine its acute and chronic toxicity. The ecotoxicity of aromatic esters can vary significantly depending on their specific chemical structure. mdpi.comdntb.gov.ua

Assessment AreaResearch FocusImportance
BiodegradationRate and pathways of microbial degradation nih.govDetermining environmental persistence
EcotoxicityAcute and chronic toxicity to relevant organisms mdpi.comdntb.gov.uaAssessing potential harm to ecosystems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.